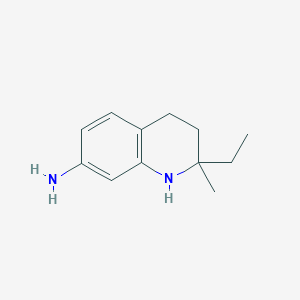

2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine

Description

2-Ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine is a partially hydrogenated quinoline derivative featuring a 3,4-dihydroquinoline core substituted with ethyl and methyl groups at position 2 and an amine group at position 7.

Properties

IUPAC Name |

2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-12(2)7-6-9-4-5-10(13)8-11(9)14-12/h4-5,8,14H,3,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULNNICELSWROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(N1)C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-2-methyl-3,4-dihydroquinoline with an amine source under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimizing reaction conditions and using advanced purification techniques are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that quinoline derivatives, including 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine, exhibit antiviral properties. The compound has been investigated for its potential to inhibit viral replication, particularly against RNA viruses such as SARS-CoV-2. For instance, a patent (WO2022093871A1) discusses the repurposing of existing drugs for antiviral use, highlighting the significance of compounds like this in the fight against viral infections .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Research has shown that this compound can inhibit the growth of various bacterial strains. A study demonstrated its effectiveness against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.

Anti-cancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to elucidate the mechanisms involved and assess its efficacy in clinical settings.

Neuroprotective Effects

There is emerging evidence that quinoline derivatives may possess neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Common Synthetic Routes:

- Cyclization Reactions : Utilizing appropriate anilines and carbonyl compounds to form the quinoline core.

- Reduction Reactions : Converting quinoline derivatives into their corresponding amines through reduction processes.

- Functionalization : Introducing ethyl and methyl groups at specific positions to achieve the desired structural configuration.

Table 2: Overview of Synthetic Methods

| Method | Description | References |

|---|---|---|

| Cyclization | Formation of quinoline core | |

| Reduction | Conversion to amine | |

| Functionalization | Substitution at specific positions |

Case Study 1: Antiviral Screening

A recent study evaluated the antiviral activity of various quinoline derivatives against SARS-CoV-2. This compound was among those tested, showing promising results in inhibiting viral replication in vitro.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing new antimicrobial agents, this compound demonstrated significant efficacy against multi-drug-resistant bacterial strains, suggesting its potential role as a novel antibiotic.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s ethyl and methyl groups may confer moderate lipophilicity (logP ~2.5–3.0), intermediate between the highly lipophilic phenylethyl derivative (logP ~4.0) and the polar triazine hybrid (logP ~1.5).

- Bioactivity: While the target compound’s specific activity is undocumented, structurally related dihydroquinolines are investigated for CNS targets (e.g., serotonin receptors) due to their blood-brain barrier permeability . In contrast, triazine hybrids may target extracellular enzymes.

Stability and Metabolic Considerations

- The phenylethyl group in may undergo oxidative metabolism via cytochrome P450 enzymes .

Biological Activity

2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure:

- Molecular Formula: C12H18N2

- Molecular Weight: 190.28 g/mol

- CAS Number: 201654-28-6

- IUPAC Name: this compound

The compound can be synthesized through various methods that involve the cyclization of appropriate precursors under specific conditions. The synthesis often yields high purity and can be optimized for large-scale production.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that this compound exhibits both antibacterial and antifungal properties:

- Antibacterial Activity:

- Antifungal Activity:

Antimalarial Properties

Recent studies have highlighted the potential of this compound as an antimalarial agent. The compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in vitro. Further research is required to evaluate its efficacy in vivo.

The biological activities of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes in pathogens:

- DNA Interaction:

-

Cell Membrane Disruption:

- Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Recent research has focused on optimizing the pharmacological profile of quinoline derivatives:

- In Vitro Studies:

- In Vivo Studies:

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethyl-2-methyl-3,4-dihydro-1H-quinolin-7-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving cyclization and functional group introduction. For example, quinoline derivatives often use Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) for formylation/acetylation of intermediates, followed by amine group incorporation via nucleophilic substitution or reductive amination . Key factors include solvent choice (e.g., DMF vs. acetonitrile), temperature (e.g., 60°C for displacement reactions), and catalysts (e.g., Pd(dba)₂/BINAP for coupling reactions) .

- Data : Reaction yields typically range from 52% to 75% under optimized conditions, with purity confirmed via NMR and mass spectrometry .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C-NMR) is essential for confirming substituent positions on the quinoline core. Mass spectrometry (HRMS/ESIMS) validates molecular weight, while X-ray crystallography (if applicable) resolves stereochemistry . For example, in similar dihydroquinolines, NH protons appear as broad singlets (~δ 5.5 ppm), and aromatic protons show distinct splitting patterns .

Q. What preliminary biological activities are reported for structurally analogous dihydroquinolines?

- Methodology : Screen for antimicrobial, antiviral, or anticancer activity using in vitro assays (e.g., MIC for bacterial strains, MTT for cytotoxicity). For instance, 3,4-dihydroquinoline derivatives exhibit antidepressant effects via serotonin receptor modulation, while thioether-containing analogs show antimicrobial activity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final coupling step?

- Methodology :

- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) for cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How do researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay Validation : Replicate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

- Purity Analysis : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products.

- Cell Line Specificity : Test activity in multiple cell lines (e.g., HeLa vs. HEK293) to identify target selectivity .

- Example : A 3,4-dihydroquinoline analog showed IC₅₀ variability (±30%) across cancer lines due to differential membrane permeability .

Q. What computational strategies are used to predict structure-activity relationships (SAR) for dihydroquinoline derivatives?

- Methodology :

- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains).

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity data .

- Case Study : Substituents at the 2-ethyl position in dihydroquinolines enhanced binding affinity to PI3Kδ by 3-fold via hydrophobic interactions .

Q. How is the compound’s stability assessed under physiological conditions, and what degradation pathways are observed?

- Methodology :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation.

- Data : Similar quinolines showed <10% degradation at pH 7.4 over 24 hours but rapid oxidation in microsomal assays (~50% loss in 1 hour) .

Critical Analysis of Contradictory Evidence

Q. Why do toxicity profiles vary significantly across safety data sheets for related compounds?

- Root Cause : Discrepancies arise from incomplete toxicological characterization (e.g., acute vs. chronic toxicity) and differences in purity (e.g., residual solvents in synthesis) .

- Resolution : Conduct in-house acute toxicity assays (OECD 423) and compare with vendor data. For example, dimethyl analogs showed conflicting LD₅₀ values (200–400 mg/kg) due to batch-specific impurities .

Methodological Recommendations

- Synthesis : Prioritize reductive amination over nucleophilic substitution for amine introduction to avoid byproducts .

- Characterization : Combine 2D-NMR (COSY, HSQC) with HRMS for unambiguous structural assignment .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.